Diphenylphosphine selenide
Description
Significance and Scope within Organophosphorus Chemistry
Within the field of organophosphorus chemistry, diphenylphosphine (B32561) selenide (B1212193) holds considerable importance. rsc.org It is a key member of the phosphine (B1218219) selenide family, which are four-coordinate pentavalent organophosphorus compounds. rsc.org The presence of the phosphorus-selenium (P=Se) bond imparts unique chemical properties compared to its more common oxygen and sulfur analogues.
The compound is widely recognized as a versatile reagent for introducing selenium into other molecules, particularly for the formation of phosphorus-selenium bonds, which are crucial in the development of new materials. chemimpex.com It is frequently used in the synthesis of various organoselenium compounds. chemimpex.comchemimpex.com The general synthesis of phosphine selenides like diphenylphosphine selenide involves the reaction of a trivalent phosphine, in this case, diphenylphosphine, with elemental selenium. rsc.org This reaction is typically performed in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF).
Secondary phosphine selenides, a category that includes this compound, exhibit tautomerism, existing in equilibrium with selenophosphinites. rsc.org This allows the phosphorus atom to act as a nucleophile, enabling reactions with electrophiles like methyl iodide or aldehydes. rsc.org Furthermore, the P-H bond in secondary phosphine selenides can undergo addition reactions with alkenes and alkynes, leading to a variety of functionalized phosphine selenides. rsc.org For instance, the reaction of this compound with phenylacetylene (B144264) can yield different isomers depending on the reaction conditions, such as UV irradiation or heating. rsc.org
The reactivity of the P=Se bond is central to its utility. It can undergo oxidation to form diphenylphosphine oxide and reduction back to diphenylphosphine. These reactions, along with substitution reactions at the selenium atom, highlight the compound's versatility in synthetic chemistry.
Historical Context and Evolution of Phosphine Selenide Chemistry
The study of organophosphorus compounds has a long history, with the exploration of phosphine chalcogenides, including selenides, gaining momentum over the past several decades. arkat-usa.orgmanchester.ac.uk The fundamental reaction for creating phosphine selenides—the oxidation of tertiary phosphines with elemental selenium—is a well-established method. mdpi.com This straightforward synthesis has allowed for the preparation of a wide array of phosphine selenides with different substituents. rsc.org
A significant development in the broader field of phosphorus-selenium chemistry was the synthesis of 2,4-bis(phenyl)-1,3-diselenadiphosphetane-2,4-diselenide by Woollins and his colleagues in 1988. rsc.org Now commonly known as Woollins' reagent, this compound has become a powerful tool for selenation, particularly for converting amides to selenoamides. rsc.org The development and commercial availability of such reagents have significantly advanced the accessibility and application of phosphorus-selenium chemistry. rsc.org
Early research focused on the fundamental reactivity and properties of these compounds. acs.org Over time, the focus has expanded to include their application in more complex chemical systems. Kinetic studies, such as the reaction between tertiary phosphines and the selenocyanate (B1200272) ion to form phosphine selenides, have provided mechanistic insights, suggesting an SN2-type mechanism. pageplace.de The evolution of analytical techniques, particularly multinuclear NMR spectroscopy, has been crucial. The phosphorus-selenium coupling constant (¹JP-Se) has emerged as a valuable diagnostic tool for probing the electronic properties of the parent phosphine ligands. mdpi.comresearchgate.net
Interdisciplinary Research Landscape of this compound
The unique properties of this compound have propelled its use beyond traditional organophosphorus chemistry into a variety of interdisciplinary research areas. chemimpex.comchemimpex.com
Materials Science: this compound is a key precursor in the synthesis of advanced materials. chemimpex.com It serves as a selenium source for the creation of selenium-containing polymers, which can exhibit enhanced thermal and electrical properties. chemimpex.com A notable application is in the synthesis of chalcogenide quantum dots (QDs), specifically cadmium selenide (CdSe) nanocrystals. In this context, it provides the selenium needed to form the semiconductor particles that are vital for optoelectronics and photovoltaics. Its derivatives have also been used to synthesize lead selenide (PbSe) magic-sized clusters, which are nanomaterials with precise sizes and distinct optical properties. nih.gov
Catalysis: The compound and its derivatives are utilized in catalysis. chemimpex.com this compound can act as a ligand, forming complexes with metal ions that can then function as catalysts in various chemical transformations, enhancing reaction rates and selectivity. chemimpex.comchemimpex.com These catalytic applications are valuable in the production of fine chemicals and pharmaceuticals. chemimpex.com For example, phosphinine ligands bearing this compound substituents have been explored for their potential in homogeneous catalysis. mdpi.comresearchgate.net
Coordination Chemistry: The ability of the selenium atom in this compound to coordinate with metal ions makes it a subject of interest in coordination chemistry. chemimpex.comchemimpex.com Researchers have studied the formation of metal complexes with ligands based on phosphine selenides. researchgate.nettandfonline.com These studies investigate the structural and spectroscopic properties of the resulting complexes with transition metals like palladium, platinum, gold, and mercury. researchgate.nettandfonline.comiucr.orgrsc.org The coordination behavior of these ligands is crucial for designing new catalysts and materials with specific electronic or reactive properties. lycoming.edu
Medicinal and Biological Chemistry: Organoselenium compounds are of significant interest in medicinal chemistry, and this compound serves as a valuable precursor for their synthesis. chemimpex.comchemimpex.com Although a niche area, the broader field of organophosphorus compounds, including nucleotides and their analogues, is a major focus of therapeutic research. pageplace.de The synthesis of novel compounds containing phosphorus and selenium atoms contributes to the library of molecules available for creating new drug candidates. chemimpex.com
Interactive Data Tables
Table 1: Selected Reactions of this compound
| Reactant(s) | Conditions | Product(s) | Yield | Reference |
| Phenylacetylene | UV irradiation | anti-Markovnikov adduct (Z/E mixture 60:40) | - | rsc.org |
| Phenylacetylene | 80 °C | anti-Markovnikov adduct (Z-isomer) | 83% | rsc.org |
| β,γ-Unsaturated Ketones | 80 °C, 8 hours | γ-Ketophosphine selenides | Good | rsc.org |
| Elemental Selenium, Triethylamine | THF–EtOH, 60 °C, 50 min | Triethylammonium (B8662869) diphenyldiselenophosphinate | 88% | researchgate.net |
Structure
2D Structure
Properties
IUPAC Name |
diphenyl(selanylidene)phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10PSe/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZSDUWKJMIQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](=[Se])C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10PSe+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Pathways of Diphenylphosphine Selenide
Direct Selenation Reactions of Phosphines
The most common and straightforward method for synthesizing diphenylphosphine (B32561) selenide (B1212193) and related phosphine (B1218219) selenides is the direct reaction of a trivalent phosphine with elemental selenium. nih.govrsc.org This reaction is essentially an oxidation of the phosphine, where the phosphorus atom's lone pair of electrons attacks the selenium.
The reaction is typically carried out by treating the corresponding phosphine, such as diphenylphosphine or triphenylphosphine (B44618), with a stoichiometric amount of elemental selenium powder. nih.govresearchgate.net To facilitate the reaction and prevent unwanted side reactions like oxidation of the phosphine by air, the process is usually conducted in an inert atmosphere and in a suitable organic solvent. frontiersin.org Common solvents include toluene (B28343), tetrahydrofuran (B95107) (THF), and benzene. nih.gov Heating the reaction mixture is often necessary to ensure the complete formation of the P=Se bond. researchgate.net The reactivity of selenium can be a factor; red selenium, being more reactive than the grey allotrope, can be used for less nucleophilic phosphines, sometimes allowing for milder reaction conditions such as room temperature in dichloromethane (B109758) (CH₂Cl₂). researchgate.net
The progress of the selenation can be monitored using ³¹P NMR spectroscopy, where the formation of the phosphine selenide is indicated by a characteristic downfield shift of the phosphorus signal and the appearance of satellite peaks due to coupling with the ⁷⁷Se isotope. acs.org This direct selenation method is not only used for synthesis but also as an analytical tool to evaluate the electronic properties and basicity of different phosphine ligands. nih.gov
Table 1: Examples of Direct Selenation Reactions
| Phosphine Precursor | Selenium Source | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Diphenylphosphine | Elemental Selenium | Toluene or THF | Heating | High | Current time information in Bangalore, IN. |
| Trivalent Phosphines (General) | Selenium Powder | Benzene | Not specified | Good | nih.gov |
| Chlorodiphenylphosphine (B86185) / Aniline | Elemental Selenium | Toluene | Room Temperature, overnight | 95% | researchgate.net |
| Chiral Aminophosphine | Elemental Selenium | Toluene | 70 °C, 30 min | Not specified | acs.org |
| Phosphinine | Red Selenium | CH₂Cl₂ | Room Temperature | Not specified | researchgate.net |
Alternative Synthetic Routes and Precursor Utilization Strategies
While direct reaction with elemental selenium is prevalent, alternative synthetic methodologies have been developed, often employing different selenium-transfer reagents. These methods can offer advantages in terms of reactivity, solubility, or milder reaction conditions.
One notable alternative involves the use of selenocyanates, such as potassium selenocyanate (B1200272) (KSeCN) or tetrabutylammonium (B224687) selenocyanate (ⁿBu₄NSeCN). acs.orgjst.go.jpjst.go.jp The reaction of an arylphosphine with KSeCN in a suitable solvent like methanol (B129727) or 1,2-dichloroethane (B1671644) provides the corresponding arylphosphine selenide. jst.go.jpchemrxiv.org This method can be particularly useful when the phosphine is less reactive or when the use of solid, elemental selenium is inconvenient. jst.go.jp For instance, (4-ethenylphenyl)diphenylphosphine selenide was synthesized by reacting the phosphine with KSeCN in methanol at room temperature. chemrxiv.org The use of tetrabutylammonium selenocyanate has been shown to effectively produce phosphine selenides in 1,2-dichloroethane at elevated temperatures. jst.go.jp
Another strategy involves the reaction of secondary phosphine selenides with elemental selenium in the presence of a base. For example, a three-component reaction between a secondary phosphine selenide (R₂P(Se)H), elemental selenium, and an amine (primary, secondary, or tertiary) can produce ammonium (B1175870) or triethylammonium (B8662869) diorganodiselenophosphinates in high yields under mild conditions. researchgate.net this compound itself can participate in this type of reaction. researchgate.net
Furthermore, electrochemical methods are emerging for the formation of P-Se bonds. These techniques can create phosphoroselenoates through the reaction of elemental selenium with phosphonates and aromatic compounds, demonstrating a broad substrate scope. beilstein-journals.org Deselenization of diorganodiselenides in the presence of a tertiary phosphine under photolytic conditions can also yield phosphine selenides. rsc.org
Table 2: Alternative Synthetic Approaches
| Phosphorus Precursor | Selenium Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Diphenylphosphino styrene | KSeCN | Methanol, Room Temperature | Functionalized Phosphine Selenide | chemrxiv.org |
| Triphenylphosphine | ⁿBu₄NSeCN | 1,2-dichloroethane, 120 °C | Phosphine Selenide | jst.go.jpjst.go.jp |
| Secondary Phosphine Selenide | Elemental Se + Amine | THF-EtOH, 25-85 °C | Diorganodiselenophosphinate Salt | researchgate.netresearchgate.net |
| Diethyl Phosphonate + Aromatic Cmpd. | Elemental Se | Electrochemical cell (Graphite/Pt) | Phosphoroselenoate | beilstein-journals.org |
| Tertiary Phosphine | Diorganodiselenide | Photolytic conditions | Phosphine Selenide | rsc.org |
Functionalization and Derivatization Approaches for Modified this compound Analogues
The synthesis of modified this compound analogues can be achieved through two main strategies: the selenation of a pre-functionalized phosphine or the post-synthesis derivatization of a parent phosphine selenide.
The first approach involves preparing a phosphine that already contains the desired functional groups and then performing a direct selenation reaction. This has been successfully applied to create a variety of analogues. For example, selenation of diphenylphosphine substituents on phosphinine rings yields the corresponding phosphine selenides while leaving the phosphinine core intact. rsc.orgacs.org Similarly, phenylamino(diphenyl)phosphine selenide was synthesized from chlorodiphenylphosphine and aniline, followed by the addition of selenium. researchgate.net This strategy allows for the incorporation of complex functionalities prior to the robust selenation step.
The second approach utilizes secondary phosphine selenides, such as this compound (which exists in equilibrium with its tautomer, selenophosphinite), as building blocks for further reactions. rsc.org The P-H bond in these compounds is reactive and can add across unsaturated carbon-carbon or carbon-oxygen bonds. Research has shown that secondary phosphine selenides can add to alkenes, alkynes, β,γ-unsaturated ketones, and aldehydes, leading to a wide range of γ-ketophosphine selenides, vinylphosphine selenides, and α-hydroxyphosphine selenides. rsc.org These reactions can be initiated by UV irradiation or radical initiators like AIBN, or simply by heating. rsc.org For instance, the reaction of this compound with phenylacetylene (B144264) at 80 °C yields the Z-isomer of the resulting vinylphosphine selenide with high regioselectivity. rsc.org
Three-component reactions also offer a pathway to highly functionalized products. A reaction involving phosphine selenides, pyridines, and alkynyl esters can afford dihydropyridines where a phosphinoselenoyl group is introduced at the 4-position of the pyridine (B92270) ring. rsc.org These derivatization methods highlight the versatility of the phosphine selenide moiety in constructing complex molecular architectures.
Table 3: Examples of Functionalization and Derivatization Reactions
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 2,5-bis(diphenylphosphino)-3,6-dimethylphosphinine | Elemental Selenium | Selenation of functionalized phosphine | Bis(this compound) phosphinine | rsc.orgacs.org |
| This compound | β,γ-Unsaturated Ketones | Addition to alkene | γ-Ketophosphine selenide | rsc.org |
| This compound | Phenylacetylene | Addition to alkyne | (Z)-Vinylphosphine selenide | rsc.org |
| Secondary Phosphine Selenide | Aldehydes | Addition to carbonyl | α-Hydroxyphosphine selenide | rsc.org |
| Phosphine Selenide | Pyridine + Alkynyl Ester | Three-component reaction | Functionalized Dihydropyridine | rsc.org |
Advanced Spectroscopic and Diffraction Characterization Methodologies
Powder X-ray Diffraction (PXRD) in Material Characterization Contexts
Powder X-ray Diffraction (PXRD) is a fundamental analytical technique for the characterization of crystalline materials. In the context of diphenylphosphine (B32561) selenide (B1212193), PXRD serves as a primary tool for phase identification, purity assessment, and analysis of crystalline form. The technique involves irradiating a powdered sample of the material with X-rays and measuring the intensity of the diffracted beams at various angles. The resulting diffraction pattern is a unique fingerprint of the crystalline structure.
While detailed experimental PXRD patterns for diphenylphosphine selenide are not extensively published in the public domain, the structural parameters obtained from single-crystal X-ray diffraction provide the basis for a theoretical PXRD pattern. This calculated pattern is an essential reference for quality control and material verification in research and synthesis.
Detailed Research Findings from Single-Crystal X-ray Diffraction
The definitive structural elucidation of this compound comes from single-crystal X-ray diffraction studies. An authoritative study by Bolte, Dornhaus, and Lerner provides a comprehensive analysis of the compound's crystal structure. researchgate.netresearchgate.net Their research revealed that this compound (C₁₂H₁₁PSe) crystallizes in a fashion that presents two independent molecules within the asymmetric unit. researchgate.netresearchgate.net This means that the fundamental repeating unit of the crystal lattice contains two molecules that are crystallographically distinct.
Although the bond lengths and angles within these two molecules are very similar, they exhibit a notable conformational difference, specifically in the spatial arrangement of the two phenyl rings attached to the phosphorus atom. researchgate.netresearchgate.net The dihedral angle between the phenyl rings is 72.70(10)° in one molecule and 82.07(9)° in the other, highlighting the molecule's conformational flexibility. researchgate.netresearchgate.net
The phosphorus atom in this compound adopts a tetrahedral geometry, which is a common feature for this type of compound. arkat-usa.org The P=Se bond lengths in related phosphine (B1218219) selenides typically range from 2.1055(5) Å to 2.11 Å. arkat-usa.org
The detailed crystallographic data obtained from this single-crystal analysis is presented in the following tables.
Interactive Data Tables
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₂H₁₁PSe |
| Formula Weight | 265.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1757 (13) |
| b (Å) | 10.6173 (11) |
| c (Å) | 17.5211 (14) |
| β (°) | 128.098 (5) |
| Volume (ų) | 1782.5 (3) |
| Z | 4 |
| Molecules per Asymmetric Unit | 2 |
Table 2: Selected Bond Lengths and Angles for a Representative this compound Derivative
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| P-Se | 2.1069 (7) |
| P-C (average) | 1.815 |
| C-P-C (average) | 105.28 (11) |
| Se-P-C (average) | 113.40 (8) |
The application of PXRD in the material characterization of this compound would involve comparing an experimentally obtained powder pattern with a pattern calculated from the single-crystal data presented above. This comparison allows for:
Phase Identification: Confirming that the synthesized material is indeed this compound.
Purity Assessment: Detecting the presence of any crystalline impurities, which would appear as additional peaks in the diffraction pattern.
Polymorph Screening: Identifying if different crystalline forms (polymorphs) of this compound exist, which might arise under different crystallization conditions.
Furthermore, PXRD is instrumental in studying materials where this compound is used as a precursor, such as in the synthesis of lead selenide (PbSe) or cadmium selenide (CdSe) nanocrystals. nih.govrsc.org In these cases, PXRD is used to determine the crystal structure, size, and phase of the resulting nanoparticles. rsc.org For instance, the broadness of the diffraction peaks can be used to estimate the crystallite size via the Scherrer equation. nih.gov
Coordination Chemistry of Diphenylphosphine Selenide Ligands
Complexation Mechanisms with Transition Metal Centers
The interaction between diphenylphosphine (B32561) selenide (B1212193) and transition metals is primarily governed by the ligand's ability to donate electron density from the selenium atom to the metal center. This forms the basis for its coordination chemistry.
Diphenylphosphine selenide typically acts as a monodentate ligand, coordinating to metal centers through the selenium atom. This interaction involves the phosphorus-selenium bond and various molecular targets. In complexes, the ligand can participate in catalytic cycles, facilitating a range of chemical transformations.
The structure of this compound allows for effective coordination with metal ions. chemimpex.comchemimpex.com In derivatives like (4-Ethenylphenyl)this compound, the phosphorus atom adopts a distorted tetrahedral geometry. nih.gov The binding affinity and the nature of the metal-selenium bond can be probed using various spectroscopic and crystallographic techniques. The P-Se bond length, for instance, is sensitive to the electronic nature of the substituents on the phosphorus atom, with electron-withdrawing groups generally leading to shorter P-Se bond lengths compared to electron-donating groups. academie-sciences.fr
Palladium(II) and platinum(II) complexes of this compound and its analogues are of significant interest. Their synthesis often involves the reaction of a suitable metal precursor with the ligand.
For example, N,N-Bis(diphenylphosphino)aniline derivatives can be oxidized with elemental selenium to produce the corresponding selenides. These can then react with palladium(II) and platinum(II) precursors like [MCl₂(COD)] (where M = Pd or Pt, and COD = cycloocta-1,5-diene) to form complexes of the type [MCl₂{(Ph₂P)₂(NR)}] researchgate.net Similarly, the reaction of [Pt(ER)₂(L–L)] (where ER = SePh and L-L is a diphosphine) has been used to prepare platinum(II) selenolato complexes. rsc.org
The characterization of these complexes is thoroughly established using a suite of analytical methods:
Nuclear Magnetic Resonance (NMR): Multinuclear NMR spectroscopy, including ³¹P, ⁷⁷Se, and ¹⁹⁵Pt, is a powerful tool. researchgate.netrsc.org The phosphorus-selenium coupling constant, ¹J(P-Se), is particularly informative about the electronic environment of the phosphorus atom. mdpi.comresearchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. For instance, the structure of [Pt(SePh)₂(Ph₂PCH₂PPh₂)] confirmed a distorted square-planar environment for the platinum atom with the selenium atoms in a cis configuration to the chelating diphosphine ligand. rsc.org
Table 1: Selected Spectroscopic and Structural Data for Palladium(II) and Platinum(II) Complexes
| Complex | Key NMR Data | Key Structural Features | Reference |
|---|---|---|---|
| [PdCl₂(κ:η¹:η¹-4)] | ³¹P{¹H} NMR: singlet at 204 ppm, indicative of chelating η¹:η¹ coordination. | Characterized by NMR, mass spectrometry, and elemental analysis. | mdpi.com |
| [Pt(SePh)₂(dppm)]** | - | Distorted square-planar Pt(II) center; cis-configuration of Se atoms and chelating diphosphine. | rsc.org |
| [{Pt(C₅H₄N)(SeC₅H₄N)(dppp)}ZnCl₂]*** | Characterized by ¹H, ³¹P, ⁷⁷Se, ¹⁹⁵Pt NMR. | Molecular structure established by single crystal X-ray diffraction. | st-andrews.ac.uk |
This compound ligands also form stable complexes with mercury(II) and other metals. The synthesis of dihalo-{1,1'-methylene-bis(diphenyl phosphine (B1218219) selenide)}mercury(II) complexes, [HgX₂(Ph₂P(Se)CH₂P(Se)Ph₂)] (where X = Cl, Br, or I), has been reported. tandfonline.comresearchgate.netdntb.gov.ua These complexes are typically prepared by reacting mercury(II) halides with the bidentate phosphine selenide ligand. niscpr.res.in
Their analysis reveals a tetrahedral coordination geometry around the mercury atom, with the ligand forming a six-membered chelate ring. tandfonline.comresearchgate.net Complexes of mercury(II) with related ligands often exhibit trigonal planar or tetrahedral geometries. researchgate.net
Beyond mercury, this compound and its derivatives have been used to synthesize complexes with a variety of other metals, including rhodium, gold, and copper, where the ligand's steric and electronic properties can be fine-tuned. nih.gov
Electronic and Steric Parameters in Metal-Diphenylphosphine Selenide Complexes
The behavior of this compound in coordination complexes is heavily influenced by its electronic and steric properties. These parameters dictate the stability, structure, and reactivity of the resulting metal complexes.
The steric bulk of phosphine ligands is often quantified by the Tolman cone angle (θ). For derivatives of this compound, these angles indicate significant steric crowding. nih.gov For example, (4-ethenylphenyl)this compound has an effective cone angle of 165°, while the [4-(dimethylamino)phenyl]this compound has a cone angle of 157°. nih.govnih.gov
The electronic properties of the ligand are effectively probed by the one-bond phosphorus-selenium NMR coupling constant, ¹J(P-Se). nih.govmanchester.ac.uk This value is sensitive to the electron-donating or -withdrawing nature of the substituents on the phosphorus atom. mdpi.comresearchgate.netcdnsciencepub.com An increase in the magnitude of ¹J(P-Se) generally corresponds to an increase in the s-character of the P-Se bond and greater electron withdrawal from the phosphorus atom. For instance, the ¹J(P-Se) coupling constant for [4-(dimethylamino)phenyl]this compound was found to be 713 Hz. nih.gov
Table 2: Electronic and Steric Parameters for this compound Derivatives
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| (4-Ethenylphenyl)this compound | Tolman Cone Angle (θ) | 165° | nih.gov |
| [4-(Dimethylamino)phenyl]this compound | Tolman Cone Angle (θ) | 157° | nih.gov |
| [4-(Dimethylamino)phenyl]this compound | ¹J(³¹P-⁷⁷Se) Coupling Constant | 713 Hz | nih.gov |
| 2,5-bis(diphenylphosphino)-3,6-dimethylphosphinine diselenide | ¹J(³¹P-⁷⁷Se) Coupling Constant | ~749 Hz | mdpi.com |
Reactivity of Coordinated this compound in Metal Systems
Once coordinated to a metal center, the this compound ligand can exhibit further reactivity. The metal can influence the strength and reactivity of the P-Se bond.
In some systems, the coordinated ligand can act as a precursor for selenide or selenolato ligands through the cleavage of the P-Se bond. For example, studies on the formation of Cadmium Selenide (CdSe) monomers have shown that this compound can act as a catalyst where the Se-P bond cleavage is a crucial step in the reaction mechanism. acs.org Similarly, dinuclear palladium complexes with bridging selenide ligands can be synthesized from precursors containing phosphine selenides. acs.orgacs.org The reactivity of the coordinated ligand is also evident in the formation of phosphahexadienyl ligands from phosphine-sulfide-substituted phosphinines reacting with [PdCl₂(COD)], a reaction driven by the coordination of the chalcogen atoms. mdpi.comresearchgate.net
Chemical Compounds Mentioned
Reactivity and Mechanistic Investigations of Diphenylphosphine Selenide Transformations
Oxidation and Reduction Pathways of the P=Se Bond
The phosphorus(V) center in diphenylphosphine (B32561) selenide (B1212193) can be further oxidized or reduced, targeting the P=Se bond. These transformations are fundamental to its application and degradation pathways.
Oxidation: The P=Se bond is susceptible to oxidation by various reagents, typically resulting in the formation of the corresponding phosphine (B1218219) oxide. This conversion is thermodynamically favorable due to the high strength of the P=O bond. For instance, phosphine selenides can undergo chalcogen exchange with arsine oxides, a reaction catalyzed by Brønsted acids, to yield phosphine oxides. acs.org This transformation from a P=Se to a P=O bond represents a formal oxidation at the phosphorus center. While specific studies on diphenylphosphine selenide with common oxidants like hydrogen peroxide are not extensively detailed in the provided literature, the radical addition of this compound to divinyl telluride in the presence of an initiator, followed by treatment with aqueous hydrogen peroxide, ultimately yields vinyldiphenylphosphine oxide, indicating the oxidation of the phosphorus center under these conditions. researcher.life
Reduction: The reduction of the P=Se bond to regenerate the parent trivalent phosphine, diphenylphosphine, is a critical transformation. This deselenation process can be achieved using various reducing agents. While specific reagents for the direct reduction of this compound are not detailed, analogous reductions of phosphine oxides and sulfides provide insight into potential pathways. For example, phosphine oxides and sulfides can be converted to phosphine boranes by treatment with activating agents like oxalyl chloride followed by reduction with sodium borohydride. rsc.org Phosphines themselves are effective reducing agents for other selenium compounds, such as selenenyl iodides, efficiently converting them to selenols. jst.go.jp This inherent reducing power of phosphines underscores the feasibility of the reverse reaction, the reduction of the P=Se bond, under appropriate conditions.
The table below summarizes the key redox transformations involving the P=Se functional group.
| Transformation | Reagent/Condition | Product | Reference |
| Oxidation | Triphenylarsine oxide, MsOH (catalyst) | Diphenylphosphine oxide | acs.org |
| Reduction | (Analogous) Oxalyl chloride, then NaBH₄ | Diphenylphosphine-borane | rsc.org |
Role in Chalcogen Exchange Reactions and Reactivity Studies
This compound is an important reagent in the study of chalcogen exchange reactions and exhibits unique reactivity in radical processes.
Chalcogen Exchange: Chalcogen exchange reactions involve the transfer of a chalcogen atom from one molecule to another. A notable example is the hydrogen-bond-assisted chalcogen exchange between phosphine selenides and arsine oxides. In this process, the selenium atom of the phosphine selenide is transferred to the arsenic center, while the oxygen from the arsine oxide is transferred to the phosphorus, yielding a phosphine oxide. acs.org This reaction proceeds through a strained, four-membered cyclic transition state, and its rate is significantly accelerated by Brønsted acids. acs.org The exchange between phosphine sulfides and phosphine selenides is also known, though it often requires harsher reaction conditions. acs.org
Reactivity in Radical Reactions: this compound can participate in radical addition reactions. In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), it undergoes a regioselective anti-Markovnikov addition to divinyl telluride. This reaction highlights the ability of the P=Se bond to engage in radical pathways, leading to the formation of more complex organophosphorus-selenium compounds. researcher.life
The following table details key reactivity studies of this compound.
| Reactant | Reagent/Condition | Product | Reaction Type | Reference |
| Triphenylarsine oxide | Methanesulfonic acid (MsOH), Toluene (B28343), 110°C | Diphenylphosphine oxide | Chalcogen Exchange | acs.org |
| Divinyl telluride | AIBN, 63–68°C | 1,1,3,3-tetraphenyldiphosphoxane 1,3-diselenide | Radical Addition | researcher.life |
Fundamental Reaction Mechanisms Involving this compound as a Reagent
The utility of this compound in synthesis is underpinned by several fundamental reaction mechanisms, including nucleophilic attack, bond cleavage, and its participation in catalytic cycles.
This compound serves as a crucial selenium precursor in the synthesis of semiconductor nanocrystals, such as Cadmium Selenide (CdSe) and Zinc Selenide Sulfide (B99878) (ZnSeS). researcher.life In these syntheses, it reacts with metal carboxylate precursors. Mechanistic studies propose that this compound, along with other species like diphenylphosphine and primary amines, acts as a hydrogen/proton donor. This facilitates the release of the carboxylate ligand from the metal center, a key step in monomer formation. researcher.life This process involves the cleavage of the Se-P bond, demonstrating a pathway initiated by the interaction of the selenide with the metal complex. The reactivity of this compound (SeDPP) is noted to be higher than its sulfur analog, diphenylphosphine sulfide (SDPP), towards zinc oleate (B1233923), influencing the nucleation and growth of alloyed nanocrystals. researcher.life
Information regarding the specific involvement of this compound in Hydrogen Atom Transfer (HAT) processes is not available in the reviewed literature.
Catalyst Activation: Beyond being a simple precursor, this compound can act as a catalyst in the formation of CdSe monomers. After an initial reaction with the cadmium precursor, computational studies show that this compound catalyzes the formation of key intermediates like Ph₂P-CdSe-PPh₂ and RHN-CdSe-PPh₂. The turnover-determining transition state (TDTS) for these catalytic cycles involves the characteristic cleavage of the Se-P or N-H bonds, respectively. researcher.life This catalytic role is crucial for generating the monomers required for nanocrystal growth. researcher.liferesearchgate.net
Catalyst Deactivation: Specific studies detailing catalyst deactivation pathways directly caused by this compound were not identified in the surveyed research. However, phosphine-based ligands in homogeneous catalysis are known to undergo deactivation through processes such as P-C bond cleavage or the formation of inactive metal dimers. While these are general pathways for phosphines, their direct applicability to this compound as a deactivating species in a catalytic cycle requires further investigation.
Theoretical and Computational Chemistry Studies of Diphenylphosphine Selenide
Quantum Chemical Calculations for Electronic Structure and Bonding Analysis
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations have been employed to investigate the role of Diphenylphosphine (B32561) selenide (B1212193) (SePPh2H) in the formation of Cadmium Selenide (CdSe) monomers. In a systematic study of the reaction between cadmium oleate (B1233923) and SePPh2H, calculations at the M06//B3LYP/6-31++G(d,p),SDD level of theory were used to elucidate the reaction mechanism. researcher.liferesearchgate.net These calculations revealed that SePPh2H acts as a hydrogen/proton donor, facilitating the release of oleic acid, a key step in monomer formation. researcher.liferesearchgate.net
DFT studies on a series of phosphine (B1218219) selenides (R3P=Se), including the closely related Triphenylphosphine (B44618) selenide, show that variations in substituents significantly influence the electronic environment of the P and Se atoms. spbu.ru These changes in electronic structure, such as those caused by π-backdonation and hyperconjugation, have been confirmed theoretically and are reflected in experimentally observed NMR spectral parameters. spbu.ru The electronic nature of the substituents also affects the molecular electrostatic potential, influencing the molecule's ability to participate in non-covalent interactions. spbu.ru
While DFT is a workhorse, ab initio and semi-empirical methods also provide valuable insights, particularly for conformational analysis. Ab initio methods, which are based on first principles without empirical parameterization, can be used to identify stable conformers and the energy barriers between them. For molecules with rotational freedom, such as the phenyl rings in Diphenylphosphine selenide, ab initio calculations can map the potential energy surface associated with bond rotations. nih.gov For instance, studies on related molecules like diphenylphosphine have utilized quantum-chemical calculations to determine the preferred torsion angles around the P-C bonds, revealing an asymmetric structure. researchgate.net
Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, means of exploring conformational space. youtube.com These methods are particularly useful for preliminary scans of large molecules before employing more computationally expensive ab initio or DFT calculations to refine the results.
Prediction and Validation of Molecular Geometries and Vibrational Frequencies
A key application of computational chemistry is the prediction of molecular geometries, which can then be validated against experimental data from techniques like X-ray crystallography. For a derivative, [4-(Dimethylamino)phenyl]this compound, the crystal structure reveals a distorted tetrahedral geometry around the phosphorus atom. nih.gov The experimentally determined bond lengths and angles, such as the Se—P distance of 2.1069 (7) Å and average C—P—C and Se—P—C angles of 105.28 (11)° and 113.40 (8)° respectively, provide a benchmark for computational models. nih.gov DFT calculations on similar phosphine chalcogenides have shown that optimized structures yield metrical parameters that are very similar to crystallographic data. iucr.org
Computational methods are also used to predict vibrational frequencies. uit.norsc.org After calculating the harmonic frequencies, they are often scaled to account for anharmonicity and to improve agreement with experimental infrared (IR) and Raman spectra. nih.gov This comparison between calculated and experimental vibrational spectra helps in assigning the observed spectral bands to specific molecular motions, providing a deeper understanding of the molecule's dynamics.
Table 1: Selected Experimental Bond Lengths and Angles for a this compound Derivative Data for [4-(Dimethylamino)phenyl]this compound. nih.gov
| Parameter | Experimental Value |
|---|---|
| Se—P Bond Length | 2.1069 (7) Å |
| Avg. C—P—C Angle | 105.28 (11)° |
Elucidation of Reaction Mechanisms, Transition States, and Energy Profiles
Computational chemistry provides a powerful lens for viewing the progression of chemical reactions, allowing for the characterization of transient species like transition states. DFT calculations have been instrumental in mapping the energy profiles of reactions involving this compound.
In the formation of CdSe monomers, this compound was shown to act as a catalyst. researcher.liferesearchgate.net The calculations identified the turnover frequency determining transition state (TDTS) for several pathways. For example, in the formation of Ph2P-CdSe-PPh2, the TDTS involves the cleavage of the Se-P bond. researcher.liferesearchgate.net Similarly, when this compound catalyzes the formation of RHN-CdSe-PPh2, the TDTS is characterized by the cleavage of an N-H bond. researcher.liferesearchgate.net The Gibbs free energy of activation for these steps can be calculated, providing quantitative insight into the reaction kinetics and explaining the experimentally observed rate constants. researcher.liferesearchgate.net
Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potentials (MEPs)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a large gap implies high stability and low reactivity. nih.govmdpi.com
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com For phosphine selenides, MEP analysis shows a region of negative electrostatic potential localized around the selenium atom's lone pairs, indicating a site for nucleophilic attack. spbu.ru Conversely, a region of positive potential, known as a σ-hole, can exist along the extension of the P=Se bond, making the selenium atom also susceptible to electrophilic interactions. spbu.ru The specific values of the MEP can be used to quantify and compare the nucleophilicity and electrophilicity of different phosphine selenides. spbu.ru
Table 2: Conceptual Overview of FMO and MEP Analysis
| Analysis | Key Orbitals/Regions | Information Provided |
|---|---|---|
| FMO | HOMO, LUMO | Electron-donating/accepting ability, kinetic stability, chemical reactivity. nih.govmdpi.com |
| MEP | Negative/Positive Potential Regions | Identification of nucleophilic and electrophilic sites, prediction of intermolecular interactions. spbu.rumdpi.com |
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)
Computational methods are increasingly used to predict spectroscopic parameters, aiding in the interpretation of experimental spectra and the structural elucidation of molecules. For phosphorus- and selenium-containing compounds, predicting ³¹P and ⁷⁷Se NMR parameters is particularly valuable.
DFT calculations have been successfully applied to predict the NMR chemical shifts (δ) and spin-spin coupling constants (J) for phosphine selenides. spbu.ru Studies on Triphenylphosphine selenide have shown good agreement between experimentally determined phosphorus shielding tensors and those calculated using the Individual Gauge for Localized Orbitals (IGLO) method. nih.gov The calculations can also predict the anisotropy of the indirect spin-spin coupling (ΔJ), a parameter accessible through solid-state NMR experiments. nih.gov
The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of environmental effects like solvation. uni-muenchen.deresearchgate.netnih.gov For a series of R3P=Se compounds, quantum chemical calculations provided values for δP, δSe, and ¹J(P,Se) that are sensitive to the electronic structure changes induced by different R groups. spbu.ru This synergy between computational prediction and experimental measurement is a powerful tool for understanding the subtle electronic effects within these molecules.
Table 3: Comparison of Experimental and Calculated NMR Parameters for Triphenylphosphine Selenide Based on data from solid-state NMR and DFT calculations. nih.gov
| Parameter | Nucleus | Details |
|---|---|---|
| Nuclear Magnetic Shielding | ³¹P | Good agreement between experimental and IGLO-calculated tensors. |
| ⁷⁷Se | Satisfactory agreement for tensor components perpendicular to the P=Se bond. |
| Coupling Anisotropy (ΔJ) | ³¹P / ⁷⁷Se | DFT calculations provide estimates that can be compared with experimental values derived from MAS NMR spectra. |
Applications of Diphenylphosphine Selenide in Advanced Materials and Catalysis Research
Precursor Chemistry for Semiconductor Nanomaterials
Diphenylphosphine (B32561) selenide (B1212193) serves as a crucial selenium source in the synthesis of high-quality semiconductor nanocrystals, particularly quantum dots (QDs). Its reactivity and handling advantages over other selenium precursors have made it a preferred choice in many synthetic protocols.
The formation of quantum dots such as cadmium selenide (CdSe) and lead selenide (PbSe) using diphenylphosphine selenide involves a complex series of chemical reactions. Research has shown that for the synthesis of II-VI and IV-VI QDs, pure tertiary phosphine (B1218219) selenide sources are often unreactive with metal carboxylates. Instead, secondary phosphine selenides, like this compound, are key to initiating the nucleation of QDs bohrium.com.
In the case of CdSe, the formation mechanism of monomers from the reaction of cadmium oleate (B1233923) and this compound has been studied in detail. This compound acts as a hydrogen/proton donor, facilitating the release of oleic acid nih.gov. The subsequent steps involve the catalytic role of this compound in the formation of CdSe monomers, which then aggregate to form nanocrystals nih.gov.
For PbSe nanoparticle synthesis, this compound is instrumental. It is believed to react with a lead precursor, such as lead oleate, to form PbSe monomers. These monomers then polymerize to yield PbSe nanocrystals bohrium.com. The presence of this compound is crucial for the reaction to proceed efficiently, leading to nearly quantitative yields of QDs bohrium.com.
A proposed general mechanism for metal-chalcogenide bond formation involves a ligand disproportionation that produces a QD monomer and oleic acid. Multiple monomers can then react to enlarge the semiconductor nanocrystal bohrium.com.
The kinetics of nanocrystal formation are significantly influenced by the choice of the selenium precursor. Studies on CdSe nanocrystal formation have revealed that the conversion of the precursor is a rate-limiting step for both nucleation and growth semanticscholar.orgajol.info. The rate of this conversion directly impacts the final number of nanocrystals produced and, consequently, their size semanticscholar.orgajol.info.
The reactivity of the selenium precursor is a critical factor. Research has shown that the initial precursor conversion rate decreases as the number of aryl groups bound to the phosphorus atom increases semanticscholar.orgajol.info. This implies that the specific structure of the phosphine selenide precursor, such as this compound, plays a direct role in controlling the kinetics of nanocrystal formation. A model for the colloidal synthesis of semiconductor nanocrystals suggests five distinct stages: monomer generation, small cluster formation, size distribution focusing due to precursor depletion, a pseudo-steady-state region, and finally, a broadening of the size distribution mdpi.com. The rate of monomer generation, which is dependent on the reactivity of this compound, is a key parameter in this model.
In the synthesis of PbSe nanoparticles, the addition of diphenylphosphine has been shown to affect the reaction kinetics. Increasing the amount of diphenylphosphine, which can be present as an impurity or added intentionally alongside this compound, leads to the formation of smaller nanoparticles with a better size distribution and an increased reaction yield rsc.org. This suggests that diphenylphosphine can influence the nucleation and growth rates, possibly by altering the reactivity of the selenium precursor or by stabilizing the growing nanocrystals rsc.org.
The ability to control the size and shape of nanocrystals is paramount for tuning their physical and chemical properties. This compound has been utilized in various strategies to achieve this control.
One primary strategy is to modulate the reactivity of the precursors. By carefully selecting the phosphine-chalcogenide precursor, such as this compound, and controlling the reaction temperature, the nucleation and growth phases can be separated and controlled, leading to a narrow size distribution of the resulting nanocrystals tue.nl. The reactivity of phosphine-chalcogenide precursors generally increases in the order: triphenylphosphite < diphenylpropylphosphine (B1362659) < tributylphosphine (B147548) < trioctylphosphine (B1581425) < hexaethylphosphorustriamide tue.nl. For a given phosphine, the selenide is typically more reactive than the sulfide (B99878) tue.nl.
In the synthesis of PbSe nanoparticles, the concentration of diphenylphosphine added to the selenium precursor solution containing trioctylphosphine-selenide was varied to control the nanoparticle size and morphology. The results indicated that a higher concentration of diphenylphosphine resulted in smaller, more uniformly sized nanoparticles rsc.org.
| Diphenylphosphine Added (ml) | Average Nanoparticle Size (nm) | Standard Deviation (nm) |
| 0 | 10.28 | 0.93 |
| 0.05 | 8.72 | 0.78 |
| 0.1 | 8.43 | 0.65 |
Table 1: Effect of diphenylphosphine concentration on the average size and size distribution of PbSe nanoparticles. Data sourced from a study on the synthesis of PbSe nanoparticles where diphenylphosphine was added to a trioctylphosphine-selenide precursor solution rsc.org.
Another strategy involves the use of single-molecular precursors, which can offer greater synthetic control and lead to highly crystalline nanoparticles with a narrow size distribution researchgate.net. While not directly this compound, the principles of using well-defined precursors to control nanoparticle synthesis are relevant. The thermal decomposition of a single precursor containing both the metal and selenium can lead to a more controlled nucleation and growth process nih.gov.
Catalytic Applications as a Ligand or Reagent in Homogeneous Systems
While phosphine ligands are widely used in homogeneous catalysis, specific research findings on the application of This compound as a ligand or reagent in the following catalytic reactions were not prominently available in the conducted searches. The following sections reflect the general roles of related phosphine compounds in these reactions, but it is important to note the absence of direct evidence for the use of this compound.
Chromium-based catalysts bearing diphosphinoamine (PNP) ligands are commonly employed for the selective oligomerization of ethylene (B1197577) to produce linear α-olefins like 1-hexene (B165129) and 1-octene (B94956) nih.gov. The electronic and steric properties of the PNP ligand play a crucial role in determining the catalytic activity and selectivity nih.gov. For instance, ligands with strong electron-withdrawing groups tend to promote non-selective oligomerization, while those with electron-donating groups can enhance selective tri/tetramerization nih.gov. While these studies focus on P-N-P ligands, they highlight the importance of the ligand structure around the metal center, a principle that would also apply if this compound were to be used as a ligand. However, no specific studies were found that utilize this compound in this capacity.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds. Phosphine ligands are essential in these reactions as they stabilize the palladium catalyst and influence its reactivity and selectivity mdpi.comnih.govsigmaaldrich.com. The electronic and steric properties of the phosphine ligand are critical for the efficiency of the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination steps libretexts.org.
While a wide variety of phosphine ligands have been developed and utilized in C-C cross-coupling reactions, the search did not yield specific examples of This compound being employed as a ligand in these catalytic systems. Research in this area has largely focused on triarylphosphines, bulky alkylphosphines, and other specialized phosphine ligands to enhance catalytic activity and substrate scope nih.gov.
Applications in Transfer Hydrogenation and Other Organic Transformations
While direct applications of this compound in catalytic transfer hydrogenation are not extensively documented in dedicated studies, its utility in other significant organic transformations is well-established, primarily as an efficient selenium-transfer reagent. This capability is crucial for the synthesis of various organoselenium compounds, which are of growing interest in organic and medicinal chemistry.
This compound serves as a stable, easy-to-handle, and soluble source of selenium for the selenization of phosphorus(III) compounds. Research has demonstrated its effectiveness in converting H-phosphonate diesters and phosphite (B83602) triesters into their corresponding phosphoroselenoate derivatives. rsc.org The reactions are typically fast, proceed under mild, homogeneous conditions, and result in high yields. rsc.org This method presents a valuable alternative to using elemental selenium, which can sometimes lead to side reactions or require more stringent reaction conditions.
The general transformation can be summarized as follows:
H-phosphonate diesters → Phosphoroselenoates
Phosphite triesters → Phosphoroselenoates
Furthermore, a polymer-supported version of triphenylphosphine (B44618) selenide has been developed, which also exhibits favorable selenium-transfer properties. rsc.org This solid-phase reagent offers the advantage of simplified purification, as the phosphine oxide byproduct can be easily removed by filtration. rsc.org Recent studies have expanded this application, showing that secondary phosphine selenides, including this compound, can react with γ-aminoacetylenic ketones to synthesize 1,2-dihydro-3H-pyrrole-3-selones. acs.org This transformation involves an unprecedented selenium transfer from the P=Se bond to replace a carbonyl oxygen, forming a stable C=Se double bond. acs.org
Research in Supramolecular Chemistry and Crystal Engineering
The structural framework of this compound and its derivatives makes them excellent subjects for research in supramolecular chemistry and crystal engineering. The presence of the P=Se group, along with phenyl rings, allows for a variety of non-covalent interactions that dictate the assembly of molecules in the solid state.
Investigations into Non-Covalent Interactions (e.g., C-H⋯Se, N-H⋯Se Hydrogen Bonds)
The selenium atom in the P=Se group can act as a hydrogen bond acceptor, leading to the formation of weak but structurally significant non-covalent interactions. These interactions play a crucial role in stabilizing the crystal lattice of this compound derivatives.
X-ray crystallographic analysis of phenylamino(diphenyl)phosphine selenide has provided definitive evidence for these interactions. semanticscholar.org The study revealed that the crystal structure is stabilized by weak N-H⋯Se intermolecular hydrogen bonds, which generate infinite chains of molecules. semanticscholar.orgresearchgate.net This N-H⋯Se interaction is a key factor in the supramolecular aggregation of the compound. semanticscholar.org
In addition to intermolecular bonds, short intramolecular C-H⋯Se interactions have also been identified. semanticscholar.org These interactions contribute to the stabilization of the molecular conformation. semanticscholar.org Similar weak C-H⋯Se interactions have been observed in the crystal structures of other derivatives, such as [4-(Dimethylamino)phenyl]this compound, where they create linked dimeric units. nih.gov
| Interaction Type | Donor-H···Acceptor | Details | Reference |
| Intermolecular Hydrogen Bond | N-H···Se | Generates infinite chains, stabilizing the crystal structure. | semanticscholar.orgresearchgate.net |
| Intramolecular Hydrogen Bond | C-H···Se | Stabilizes the molecular conformation by generating planar rings. | semanticscholar.org |
| Intermolecular Hydrogen Bond | C-H···Se | Creates linked dimeric units in the crystal packing. | nih.gov |
Role of π-π Stacking Interactions in Solid-State Architectures
In the crystal structure of phenylamino(diphenyl)phosphine selenide, the supramolecular aggregation established by hydrogen bonds is completed by the presence of weak π-π interactions. semanticscholar.org These stacking forces act between the phenyl rings of adjacent molecules, effectively stacking the layers within the crystal lattice. semanticscholar.org A specific centroid-to-centroid distance of 5.506 Å between interacting phenyl rings has been measured, confirming the role of this interaction in the solid-state architecture. semanticscholar.org
The interplay between hydrogen bonds (like N-H⋯Se and C-H⋯Se) and π-π stacking is a classic example of how multiple weak interactions work in concert to build a stable and well-defined three-dimensional supramolecular structure. semanticscholar.org Understanding and controlling these interactions is a central goal of crystal engineering, as it allows for the rational design of materials with specific solid-state properties.
| Selected Geometric Parameters for Phenylamino(diphenyl)phosphine selenide | |
| Bond Lengths (Å) | |
| P1=Se1 | 2.1085(8) |
| P1-N1 | 1.669(2) |
| P1-C21 | 1.808(3) |
| P1-C31 | 1.810(3) |
| Bond Angles (º) | |
| N1-P1-C31 | 101.88(15) |
| Se1-P1-N1 | 114.39(12) |
| Se1-P1-C21 | 113.77(11) |
| Torsion Angle (º) | |
| Se1-P1-N1-C11 | -46.7(4) |
| Non-Covalent Interaction Distance (Å) | |
| π-π stacking (Cg3-Cg2) | 5.506 |
Data sourced from the X-ray analysis of phenylamino(diphenyl)phosphine selenide. semanticscholar.org
Advanced Analytical Methodologies Employing Diphenylphosphine Selenide
Development of Analytical Methods for Detection and Quantification of Selenium and Phosphorus Species
Diphenylphosphine (B32561) selenide (B1212193) serves as a key reagent in analytical methods designed to detect and quantify selenium and phosphorus in various chemical systems. chemimpex.com Its utility is particularly pronounced in the monitoring of chemical reactions and the characterization of phosphorus-containing compounds.
One of the primary analytical techniques involves the use of ³¹P NMR spectroscopy to monitor reactions involving diphenylphosphine selenide. For instance, in the synthesis of semiconductor nanocrystals like lead selenide (PbSe), this compound is used as a selenium precursor. The reaction with a lead source, such as lead oleate (B1233923), results in the complete conversion of this compound, which can be tracked by observing the disappearance of its characteristic ³¹P NMR signal and the appearance of new peaks corresponding to reaction byproducts. nih.gov This conversion allows for the quantification of the reacting species and provides insights into the nucleation and growth mechanisms of the nanocrystals. nih.gov Studies have shown that secondary phosphine (B1218219) selenides like this compound can lead to nearly quantitative yields in nanocrystal synthesis, highlighting their high reactivity which is essential for such quantitative analytical monitoring. nih.gov
Furthermore, the phosphorus-selenium bond in this compound provides a sensitive probe for the electronic environment of the phosphorus atom. The one-bond ³¹P–⁷⁷Se spin-spin coupling constant, denoted as ¹J(P-Se), is a powerful parameter for assessing the donor properties of phosphine ligands. semanticscholar.orghw.ac.uk By converting a phosphine ligand to its corresponding phosphine selenide, the ¹J(P-Se) value can be measured. This value is directly related to the electronic character of the substituents on the phosphorus atom. For example, in studies of diphenylphosphine-substituted phosphinines, selenation to form the this compound derivative allowed researchers to determine ¹J(P-Se) coupling constants. These constants were found to be similar to that of triphenylphosphine (B44618) selenide, indicating that the phosphinine rings were electronically similar to phenyl substituents. semanticscholar.orghw.ac.uk This method provides a quantitative measure of the electronic properties of the original phosphine.
The table below summarizes the ³¹P NMR chemical shifts for key compounds in a model reaction system involving this compound (DPPSe) and lead oleate, demonstrating how NMR can be used to identify and distinguish between different phosphorus species during a chemical transformation. nih.gov
| Compound Name | Formula | ³¹P NMR Chemical Shift (δ, ppm) |
| This compound | (C₆H₅)₂P(Se)H | Not explicitly stated, but its conversion is monitored |
| Tetraphenyldiphosphine | (C₆H₅)₂P-P(C₆H₅)₂ | -14.0 |
| 9-Octadecenoxydiphenylphosphine | (C₆H₅)₂P-O-(CH₂)₈CH=CH(CH₂)₇CH₃ | 98.9 |
This table illustrates the distinct chemical shifts of phosphorus-containing species that are formed during the reaction of this compound, allowing for their identification and quantification in the reaction mixture.
Utilization as Spectroscopic Probes for Characterizing Intermolecular Interactions
This compound and related phosphine selenides have been established as highly effective spectroscopic probes for the detection and quantitative investigation of non-covalent interactions. spbu.ru The magnetic properties of the ³¹P and ⁷⁷Se nuclei are sensitive to subtle changes in their electronic environment, making them excellent reporters for interactions such as hydrogen and halogen bonds. spbu.rursc.org
The primary analytical method employed is multinuclear NMR spectroscopy. Key NMR parameters, including the chemical shifts of phosphorus (δP) and selenium (δSe), and particularly the one-bond P-Se coupling constant (¹J(P,Se)), serve as sensitive indicators of intermolecular forces. spbu.ru The electron density around the selenium atom in the P=Se bond is easily polarized, allowing it to act as a proton acceptor in hydrogen bonds or as a halogen bond acceptor. spbu.ru
When a phosphine selenide participates in a non-covalent bond, such as a hydrogen bond (e.g., OH⋯Se) or a halogen bond (e.g., I⋯Se), the resulting changes in the electronic structure of the P=Se group are reflected in the NMR spectrum. rsc.org This makes it possible to use the changes in δP, δSe, and ¹J(P,Se) as spectral markers to diagnose and characterize these weak interactions in solution. spbu.rursc.org This approach is powerful because it allows for the comparative study of different types of non-covalent interactions within a unified framework. rsc.orgbohrium.com
For instance, studies on various R₃P=Se compounds (where R can be a phenyl group) have demonstrated their utility as universal probes. The formation of complexes between phosphine selenides and hydrogen or halogen bond donors has been confirmed experimentally using ¹H, ³¹P, and ⁷⁷Se NMR spectroscopy, supported by quantum chemical calculations. rsc.org The ¹J(P-Se) coupling constant, in particular, can be used as a probe to gain detailed information about the nature of the phosphorus bond within these intermolecular complexes. nih.gov
In the solid state, X-ray crystallography has revealed that derivatives like phenylamino(diphenyl)phosphine selenide participate in a network of weak intermolecular interactions. These include N-H⋯Se hydrogen bonds, which generate infinite chains in the crystal lattice, as well as C-H⋯π and π⋯π interactions that further stabilize the supramolecular structure. researchgate.net This demonstrates that the selenium atom is a potent site for forming diverse non-covalent bonds, a property that can be probed spectroscopically in solution.
The following table provides a conceptual illustration of how NMR parameters of a phosphine selenide might change upon the formation of a non-covalent bond, based on the principles described in the literature. spbu.rursc.org
| Interaction State | δ³¹P (ppm) | δ⁷⁷Se (ppm) | ¹J(P,Se) (Hz) |
| Free R₃P=Se | Baseline Value | Baseline Value | Baseline Value |
| R₃P=Se•••H-Bond Donor | Shift Δ₁ | Shift Δ₂ | Shift Δ₃ |
| R₃P=Se•••Halogen-Bond Donor | Shift Δ₄ | Shift Δ₅ | Shift Δ₆ |
This conceptual table shows that the formation of hydrogen or halogen bonds with the selenium atom of a phosphine selenide leads to measurable shifts (Δ) in the key ³¹P and ⁷⁷Se NMR parameters, enabling the characterization of these interactions.
Future Directions and Emerging Research Avenues for Diphenylphosphine Selenide
Exploration of Novel Diphenylphosphine (B32561) Selenide (B1212193) Derivatives with Tuned Properties
A significant area of future research lies in the synthesis and characterization of novel derivatives of diphenylphosphine selenide with tailored electronic and steric properties. By modifying the phenyl rings with various functional groups, scientists aim to influence the reactivity, coordination chemistry, and photophysical properties of these compounds.
One approach involves the introduction of heterocyclic groups. For instance, the synthesis of diphenyl(2-thienyl)phosphine selenide has been reported, demonstrating the feasibility of incorporating heteroaromatic moieties. nih.govmdpi.com The presence of the thienyl group can alter the electron density at the phosphorus and selenium atoms, potentially influencing its coordination behavior with metal ions. nih.gov
Another strategy focuses on substituting the phenyl rings with electron-donating or electron-withdrawing groups. The synthesis of [4-(Dimethylamino)phenyl]this compound is an example of introducing a strong electron-donating group. nih.gov Such modifications can impact the P=Se bond characteristics and the ligand's ability to participate in non-covalent interactions. nih.gov Similarly, (4-Ethenylphenyl)this compound has been synthesized, which introduces a reactive vinyl group that could be used for further functionalization or polymerization. nih.gov
The steric properties of these ligands can also be systematically tuned. The Tolman cone angle, a measure of the steric bulk of a phosphine (B1218219) ligand, has been calculated for derivatives like [4-(Dimethylamino)phenyl]this compound (157°) and (4-Ethenylphenyl)this compound (165°). nih.govnih.gov By adjusting the substituents on the phenyl rings, researchers can control the steric environment around a metal center in a complex, thereby influencing its catalytic activity and selectivity.
Future work in this area will likely involve the synthesis of a broader range of derivatives with diverse functional groups and the systematic study of how these modifications affect their chemical and physical properties. This will enable the rational design of this compound-based ligands for specific applications.
Integration into Multicomponent and Hybrid Material Systems
This compound is proving to be a valuable precursor and ligand in the synthesis of multicomponent and hybrid materials, particularly semiconductor nanocrystals. spbu.ru Its role in the formation of cadmium selenide (CdSe) and zinc selenide sulfide (B99878) (ZnSeS) quantum dots highlights its potential in the bottom-up fabrication of advanced materials with unique optical and electronic properties. spbu.ru
In the synthesis of CdSe clusters, this compound reacts with cadmium carboxylates to form well-defined molecular clusters that can be considered intermediates between small molecules and quantum dots. researcher.life These clusters exhibit distinct absorption and luminescence properties that are influenced by the coordinating ligands on their surface. researcher.life This demonstrates the potential for using this compound and its derivatives to control the size, shape, and surface chemistry of nanocrystals. researcher.life
Furthermore, this compound has been employed in the one-step, non-injection synthesis of highly emissive ultraviolet ZnSeS nanocrystals. researcher.life In this system, it serves as the selenium precursor, reacting with zinc oleate (B1233923) alongside a sulfur precursor. researcher.life The differential reactivity of the selenium and sulfur precursors allows for the formation of gradiently alloyed nanocrystals with a core-shell-like structure, consisting of a Se-rich core and a S-rich shell. researcher.life
Future research is expected to focus on integrating this compound into a wider variety of hybrid materials. This could include its use in the synthesis of other types of chalcogenide nanocrystals, as well as its incorporation into metal-organic frameworks (MOFs) and polymer composites. The ability to tune the properties of the resulting materials by modifying the structure of the this compound precursor is a key advantage that will be further explored.
Development of Advanced Computational Models for Predictive Design
Computational modeling is becoming an indispensable tool for understanding the behavior of this compound and for the predictive design of new derivatives and materials. Density Functional Theory (DFT) has been successfully employed to investigate the mechanistic aspects of reactions involving this compound.
A notable example is the systematic study of the formation mechanism of CdSe monomers from the reaction of cadmium oleate and this compound in the presence of diphenylphosphine and primary amines. nih.gov Using the M06//B3LYP/6-31++G(d,p),SDD level of theory, researchers have elucidated the roles of the different species as hydrogen/proton donors and catalysts. nih.gov These calculations have provided insights into the transition states and reaction kinetics, which are in good agreement with experimental observations. nih.gov
Quantum chemical methods are also used in conjunction with experimental data, such as NMR spectroscopy, to understand the electronic structure of phosphine selenides. spbu.ru These studies help to explain the sensitivity of NMR parameters to changes in the electronic environment of the phosphorus and selenium atoms, which can be influenced by substituents on the phenyl rings. spbu.ru
Future directions in this area will likely involve the development of more sophisticated and accurate computational models. This could include the use of multiscale modeling approaches to bridge the gap between the molecular level and the properties of bulk materials. Machine learning and artificial intelligence could also be employed to screen large libraries of virtual this compound derivatives and predict their properties, thereby accelerating the discovery of new functional molecules and materials.
Expansion into Novel Catalytic Systems and Mechanistic Understanding
This compound and its derivatives are emerging as interesting components in catalytic systems, particularly in the synthesis of nanomaterials. Mechanistic studies have revealed that this compound can act as a catalyst in the formation of CdSe monomers. researcher.lifenih.gov
In the reaction of cadmium oleate with this compound, the formation of various CdSe-containing species is catalyzed by either this compound itself or by diphenylphosphine. researcher.lifenih.gov For example, in the formation of Ph2P-CdSe-PPh2, this compound acts as a catalyst where the turnover-frequency-determining transition state involves the cleavage of the Se-P bond. researcher.lifenih.gov This catalytic role is crucial for understanding and controlling the growth of CdSe nanocrystals. researcher.life
The reactivity of this compound has been compared to that of other precursors, such as diphenylphosphine sulfide (SDPP). In the synthesis of ZnSeS alloyed nanocrystals, it was found that this compound is more reactive than SDPP towards zinc oleate. researcher.life This difference in reactivity is a key factor in the formation of the gradient alloy structure of the nanocrystals. researcher.life
Future research in this area will likely focus on expanding the catalytic applications of this compound beyond nanomaterial synthesis. This could include its use as a ligand in transition metal catalysis, where the electronic and steric properties of the phosphine selenide could be used to tune the activity and selectivity of the catalyst. A deeper mechanistic understanding of its catalytic cycles through both experimental and computational studies will be crucial for the rational design of new catalytic systems.
Methodological Advancements in Spectroscopic and Structural Analysis
The characterization of this compound and its derivatives relies heavily on a range of spectroscopic and structural analysis techniques. Continuous advancements in these methodologies are crucial for gaining deeper insights into the structure-property relationships of these compounds.
Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying phosphine selenides. 31P and 77Se NMR, in particular, provide valuable information about the electronic environment of the phosphorus and selenium atoms. researcher.lifesemanticscholar.org The one-bond P-Se coupling constant (1JP-Se) is particularly sensitive to the nature of the substituents on the phosphorus atom and can be used to probe the electronic properties of the ligand. nih.govsemanticscholar.org
Single-crystal X-ray diffraction is another essential technique for determining the precise three-dimensional structure of this compound and its derivatives and complexes. nih.govnih.govresearcher.life This provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding their chemical behavior. nih.govnih.gov For example, X-ray crystallography has been used to determine the distorted tetrahedral geometry around the phosphorus atom in various derivatives. nih.govnih.gov
Future methodological advancements will likely focus on in-situ and operando characterization techniques to study these compounds under reaction conditions. This could involve the use of advanced NMR techniques to monitor reactions in real-time or the development of new X-ray absorption spectroscopy methods to probe the local coordination environment of the selenium and metal atoms in catalytic systems and growing nanocrystals. Combining multiple analytical techniques with computational modeling will provide a more comprehensive understanding of the structure and reactivity of this compound and its derivatives.
Q & A
Q. What is the role of diphenylphosphine selenide (DPPSe) in quantum dot (QD) synthesis?
DPPSe serves as a highly reactive secondary phosphine selenide precursor for synthesizing II-VI and IV-VI QDs. Unlike tertiary phosphine selenides (e.g., TOPSe), which are unreactive with metal carboxylates, DPPSe directly reacts with metal precursors to form QD monomers, enabling near-quantitative yields . This reactivity stems from its ability to generate active selenium species without relying on impurities.
Q. How does DPPSe improve QD synthesis efficiency compared to tertiary phosphine selenides like TOPSe?
Tertiary phosphine selenides require trace impurities of secondary phosphines to initiate nucleation, leading to poor reproducibility and low yields. DPPSe eliminates this dependency by providing stoichiometric, controlled reactivity, resulting in higher conversion efficiency (~90% yields) and monodispersity .
Q. What experimental methods are used to validate DPPSe's role in QD nucleation?
Nuclear magnetic resonance (NMR) spectroscopy and optical absorption spectroscopy are critical for tracking reaction pathways. NMR identifies intermediates like [SePPh], while absorption spectra monitor QD growth kinetics and bandgap evolution .
Advanced Research Questions
Q. What challenges arise in controlling QD size distributions when using DPPSe?
While DPPSe enhances reactivity, its rapid decomposition kinetics can lead to broad size distributions. For example, in PbSe QD synthesis, the fast release of selenium limits precise size tuning, necessitating optimized ligand systems (e.g., oleylamine) or temperature gradients to decouple nucleation and growth phases .
Q. How do ligand-exchange processes influence the optical properties of CdSe clusters synthesized with DPPSe?
Ligands such as naphthoate derivatives modify surface coordination, shifting photoluminescence (PL) spectra. For instance, CdSe clusters with 4-thiomethyl-1-naphthoate ligands exhibit energy transfer between cluster traps and ligand triplet states, producing ligand-specific phosphorescence. This is analyzed via PL excitation spectra and pair distribution function (PDF) analysis of X-ray diffraction data .
Q. What is DPPSe's role in forming ZnSe magic-size clusters (MSCs) with optical absorption doublets?
In ZnSe MSC synthesis, DPPSe acts as a dynamic selenium donor. When combined with Zn(OAc)/oleylamine, it facilitates the formation of prenucleation clusters, which evolve into MSCs displaying a doublet absorption peak at 328/345 nm. This process is monitored via in-situ UV-vis spectroscopy and TEM .
Q. How can researchers resolve contradictions in reported reactivity data between DPPSe and tertiary phosphine selenides?
Contradictions often arise from impurity levels in commercial tertiary phosphines. For reproducibility, use high-purity DPPSe and validate precursor quality via P NMR to detect secondary phosphine impurities. Controlled experiments comparing DPPSe with rigorously purified TOPSe can isolate impurity effects .
Q. What methodological considerations are critical for reproducing DPPSe-based syntheses?
- Precursor preparation : Synthesize DPPSe by reacting diphenylphosphine with selenium in anhydrous conditions .
- Reaction environment : Use inert atmospheres (e.g., argon) and coordinating solvents (e.g., octadecene) to stabilize intermediates.
- Characterization : Employ high-resolution TEM for size analysis and Rutherford backscattering spectrometry (RBS) for stoichiometric validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
